4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9BrF3NO It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)benzamide
- 4-(trifluoromethyl)phenol
- N-(bromoacetyl)-4-(trifluoromethyl)aniline
Uniqueness
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-Bromo-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H10BrF3N
- Molecular Weight : 332.14 g/mol
- IUPAC Name : this compound
This compound features a bromine atom and a trifluoromethyl group, which may influence its biological activity through various mechanisms.
Anticancer Activity
Research has indicated that benzamide derivatives can exhibit significant anticancer properties. A study focused on similar benzamide compounds showed promising results in inhibiting cancer cell proliferation. For instance, derivatives targeting dihydroorotate dehydrogenase (DHODH) have been validated as effective against malaria and are being explored for anticancer applications .
- Case Study : A specific derivative of benzamide was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The antimicrobial activity of benzamide derivatives has also been a subject of interest. Compounds with similar structures have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Research Findings : In vitro studies indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism. The inhibition of this enzyme may help in managing diabetes .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H9BrF3NO |
---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
AFGCVHXUISYRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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